N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1210335-57-1
Cat. No.: VC11967656
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210335-57-1 |
|---|---|
| Molecular Formula | C15H20N4O2S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H20N4O2S/c1-11-14(22-18-17-11)15(20)16-9-12-4-6-19(7-5-12)10-13-3-2-8-21-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,20) |
| Standard InChI Key | BJIMBWRGEJJWNP-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Introduction
Structural Overview and Chemical Identity
Molecular Architecture
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a piperidin-4-ylmethyl group, which is substituted at the 1-position with a furan-2-ylmethyl moiety. This arrangement creates a hybrid structure with both aromatic (furan, thiadiazole) and aliphatic (piperidine) components, enhancing its potential for target binding.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1210335-57-1 |
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of this compound typically follows a multi-step protocol:
-
Precursor Preparation: Benzo[c] thiadiazole-5-carboxylic acid derivatives are synthesized via cyclization reactions involving hydrazine and carbonyl precursors.
-
Acid Chloride Formation: The carboxylic acid is treated with thionyl chloride () to generate the reactive acid chloride intermediate.
-
Amide Coupling: The acid chloride reacts with N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)amine under basic conditions (e.g., triethylamine) to yield the final carboxamide.
Industrial-Scale Optimization
Industrial production emphasizes green chemistry principles:
-
Continuous Flow Reactors: Enhance reaction efficiency and reduce waste.
-
Purification Techniques: Column chromatography and recrystallization achieve >95% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
NMR: Distinct signals include the furan methylene protons ( 4.5–5.0 ppm) and piperidine methylene groups ( 2.5–3.0 ppm).
-
NMR: The thiadiazole carbonyl carbon resonates at 165–170 ppm, confirming carboxamide formation.
Mass Spectrometry (MS)
High-resolution MS (HRMS) verifies the molecular ion peak at 320.4, consistent with the molecular formula.
Infrared Spectroscopy (IR)
Key absorptions include the amide C=O stretch (1670 cm) and aromatic C-S vibrations (680 cm).
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The compound’s sulfur-nitrogen heterocycle disrupts microbial cell wall synthesis, while the furan moiety enhances membrane permeability.
Anti-Inflammatory Effects
The piperidine moiety may modulate cyclooxygenase (COX) pathways, reducing prostaglandin synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume